3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Overview
Description
Cyclo(Tyr-Pro) is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a natural product found in Zinnia elegans, Alternaria alternata, and other organisms with data available.
Mechanism of Action
Target of Action
It has been found to have a potent inhibitory effect on multidrug-resistant staphylococcus aureus .
Mode of Action
It is known to interact with its target, staphylococcus aureus, and inhibit its growth .
Biochemical Pathways
Its potent inhibitory effect on staphylococcus aureus suggests that it may interfere with the bacterial growth and replication pathways .
Result of Action
The compound has been found to have a potent inhibitory effect on multidrug-resistant Staphylococcus aureus, suggesting that it may be effective in treating infections caused by this bacterium . It has also been found to have high antioxidant activity .
Biochemical Analysis
Biochemical Properties
3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione plays a significant role in biochemical reactions, particularly as a host-specific phytotoxin. It interacts with various enzymes and proteins, inhibiting the growth of plant pathogenic bacteria such as Xanthomonas axonopodis and Ralstonia solanacearum . The compound also affects pathogenic oomycetes, including Phytophthora species, by inhibiting their growth at specific concentrations . These interactions highlight the compound’s potential as an antimicrobial agent.
Cellular Effects
The effects of this compound on various cell types are profound. In plant cells, it induces the formation of weeping necrotic lesions, leading to cell death . In microbial cells, the compound inhibits growth and proliferation, affecting cellular metabolism and gene expression. For instance, it has been shown to reduce the growth of bacteria such as Micrococcus luteus and fungi like Candida albicans when used in combination with other antimicrobial agents . These effects underscore the compound’s potential in controlling microbial infections.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, disrupting their normal function and leading to cellular dysfunction . The compound’s ability to bind to and inhibit enzymes involved in cell wall synthesis and metabolic pathways is crucial for its antimicrobial activity. Additionally, it influences gene expression by modulating transcription factors and signaling pathways, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, with a shelf life of up to four years when stored at -20°C . Over time, its antimicrobial activity may decrease due to degradation or changes in its chemical structure. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of microbial growth and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a minimum concentration is required to achieve antimicrobial activity, while exceeding this threshold can lead to toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism, influencing metabolic flux and metabolite levels . The compound’s ability to inhibit specific enzymes involved in metabolic pathways is crucial for its antimicrobial activity. Additionally, it can affect the levels of key metabolites, further contributing to its biological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, enhancing its antimicrobial activity. The compound’s distribution within tissues can also influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, enabling it to exert its antimicrobial effects effectively.
Properties
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-10-5-3-9(4-6-10)8-11-14(19)16-7-1-2-12(16)13(18)15-11/h3-6,11-12,17H,1-2,7-8H2,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGOTAXPWMCUCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157236 | |
Record name | Hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601157236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5654-84-2 | |
Record name | Hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5654-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601157236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.